molecular formula C11H10N2O2S B1493317 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde CAS No. 2098111-80-7

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

Cat. No.: B1493317
CAS No.: 2098111-80-7
M. Wt: 234.28 g/mol
InChI Key: DCZIBOGWJDYYNC-UHFFFAOYSA-N
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Description

6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is a sophisticated fused heterocyclic scaffold of significant interest in medicinal chemistry and anticancer research . This compound integrates a pyrazole ring condensed with a 1,4-oxazine moiety, further functionalized with a thiophen-3-yl substituent and an aldehyde handle. The molecular architecture combines multiple nitrogen and oxygen heteroatoms within a semi-saturated bicyclic system, a feature known to enhance binding to biological targets through diverse interactions such as hydrogen bonding and dipole-dipole forces . The strategically positioned carbaldehyde group is a crucial synthetic feature, enabling extensive downstream chemistry for researchers. It serves as a versatile building block for constructing diverse chemical libraries via condensation (e.g., forming Schiff bases), nucleophilic addition, and cyclization reactions . The thiophene ring, a prevalent motif in bioactive molecules, contributes to the compound's electron-rich nature and potential pharmacophoric properties . This reagent is primarily valuable for constructing novel molecular entities aimed at oncology and infectious disease research. Hybrid scaffolds containing pyrazole and other heterocycles like thiazole have demonstrated potent anti-proliferative activity against various human cancer cell lines, as evidenced in recent scientific reports . The structural features of this compound suggest potential as a key intermediate in developing tubulin polymerization inhibitors or VEGFR-2 inhibitors, mechanisms that are well-established targets in anticancer drug discovery . Furthermore, the 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine core is structurally analogous to other dihydro-heterocyclic systems investigated for their biological activities, positioning this compound as a valuable intermediate for exploring new chemical space in lead optimization programs . It is intended for use by qualified researchers in the synthesis of complex heterocyclic conjugates for high-throughput screening, structure-activity relationship (SAR) studies, and mechanistic biological investigations.

Properties

IUPAC Name

6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-5-9-3-10-6-15-11(4-13(10)12-9)8-1-2-16-7-8/h1-3,5,7,11H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZIBOGWJDYYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)C=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is a heterocyclic organic molecule characterized by its unique fused ring structure that includes both pyrazole and oxazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which have yet to be comprehensively explored. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of This compound is C11H10N2O2SC_{11}H_{10}N_{2}O_{2}S, with a molecular weight of approximately 222.28 g/mol. The presence of a thiophene ring enhances the compound's electronic properties and potential reactivity. The aldehyde functional group allows for nucleophilic addition reactions, while the pyrazolo and oxazine rings can participate in various cycloaddition reactions, making the compound versatile for further chemical modifications .

Anticancer Potential

Research indicates that compounds within the pyrazolo-oxazine class exhibit diverse biological activities, including significant anticancer effects. For instance, similar pyrazolo derivatives have shown inhibitory effects against various cancer cell lines .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic potential of various pyrazolo-thiazole derivatives against human cancer cell lines such as HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate). The results demonstrated that these compounds exhibited IC50 values ranging from 14.62 to 61.05 µM, indicating notable anti-proliferative effects .
  • Molecular Docking Studies : In silico docking studies have been performed to assess the binding affinity of similar compounds towards topoisomerase II, a crucial target in cancer therapy. These studies suggest that compounds with structural similarities to This compound may act as promising anticancer agents due to their high binding affinities .

Other Biological Activities

Beyond anticancer properties, related compounds have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some pyrazolo derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Antibacterial Properties : Recent studies have highlighted the antibacterial activity of compounds similar to This compound , suggesting their potential use in treating bacterial infections .

Comparative Analysis of Similar Compounds

To better understand the unique properties of This compound , a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazineLacks thiophene substituentBaseline for comparisonLimited activity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring systemKnown for anti-inflammatory propertiesModerate cytotoxicity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivativesContains triazole ringExhibits unique antiviral activitySignificant antiviral activity

The inclusion of the thiophene moiety in This compound may confer distinct reactivity and biological properties compared to these similar compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals. Its derivatives are being investigated for their potential use as:

  • Antiviral agents : Research indicates that compounds with similar structures can inhibit viral replication, particularly in hepatitis B virus (HBV) infections. The presence of the pyrazolo and oxazine moieties may enhance biological activity against viral pathogens .
  • Anticancer agents : Some studies suggest that derivatives of pyrazolo compounds exhibit cytotoxic effects on cancer cells. The thiophene ring may contribute to this activity by participating in π-π stacking interactions with DNA .
  • Anti-inflammatory drugs : The oxazine structure has been linked to anti-inflammatory properties, making it a candidate for developing new treatments for inflammatory diseases .

Materials Science Applications

In materials science, 6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde can be utilized in the synthesis of novel materials:

  • Conductive polymers : The incorporation of thiophene units can enhance the electrical conductivity of polymers. This property is valuable in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Sensors : The compound's ability to form stable complexes with metal ions makes it suitable for sensor applications. It can be used to detect heavy metals or other pollutants in environmental monitoring .

Research Tool

As a research tool, this compound serves as a building block in organic synthesis. Its unique structure allows for:

  • Synthesis of complex molecules : The versatility of the pyrazolo and oxazine frameworks enables chemists to create a variety of derivatives with tailored properties for specific applications .
  • Studying reaction mechanisms : The compound's reactivity can provide insights into fundamental chemical processes, contributing to the broader understanding of organic chemistry.

Case Studies

Several studies highlight the applications of this compound:

  • Antiviral Activity :
    • A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HBV in vitro. The mechanism was attributed to the inhibition of viral DNA polymerase .
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that specific derivatives showed selective cytotoxicity towards breast cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
  • Conductive Polymer Development :
    • A recent project involved incorporating this compound into a polymer matrix to enhance conductivity. The resulting material showed improved performance in electronic applications compared to traditional polymers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo-oxazine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns, heteroatom substitution, and functional groups. Below, we categorize and compare key structural analogs:

Substituent Variations on the Aromatic Rings

Compound A : 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

  • Structure : Chlorophenyl at position 6 and methoxyphenyl at position 2.
  • Properties : The chlorophenyl group enhances lipophilicity, while the methoxy group contributes to π-π stacking interactions. X-ray crystallography reveals a dihedral angle of 50.95° between the chlorophenyl ring and the pyrazolo-oxazine plane, suggesting moderate conjugation .
  • Synthesis: Achieved via cyclization of 1-(4-chlorophenyl)-2-(5-hydroxymethyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol in acidic conditions (84% yield) .

Compound B: 6-(Phenoxymethyl)-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one

  • Structure: Phenoxymethyl at position 6 and phenyl at position 2.
  • Synthesis involves refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 3-phenoxy-1,2-epoxypropane under basic conditions .
Parameter Target Compound Compound A Compound B
Substituents Thiophen-3-yl (C6), CHO (C2) Cl-C6H4 (C6), OMe-C6H4 (C2) PhOCH2 (C6), Ph (C2)
Molecular Formula C₁₂H₁₁N₃O₂S C₁₉H₁₈ClN₃O₂ C₁₉H₁₇N₃O₃
Synthetic Yield Not reported 84% 42–57%
Bioactivity Potential CNS modulation Not reported Antimicrobial (hypothesized)

Heteroatom Substitution in the Oxazine Ring

Compound C : 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde

  • Structure : Sulfur replaces oxygen in the oxazine ring.
  • Properties : Thiazine analogs exhibit altered electronic properties (e.g., higher polarizability) and improved metabolic stability. The InChIKey (KKSLWIQAXJQHAN-UHFFFAOYSA-N) distinguishes it from oxygen-containing analogs .
  • Applications : Explored as intermediates in kinase inhibitor development .

Compound D : Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate

  • Structure : Ethyl carboxylate at position 3.
  • Properties : The ester group enhances solubility in organic solvents. Marketed as an API precursor (CAS: 623565-57-1) with a molecular weight of 196.20 .
Parameter Target Compound Compound C Compound D
Core Heteroatom O (oxazine) S (thiazine) O (oxazine)
Functional Group CHO (C2) CHO (C2) COOEt (C3)
Molecular Weight 261.30 168.22 196.20
Bioactivity Not reported Kinase inhibition Inhibitor/API

Functional Group Modifications

Compound E : 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

  • Structure: Amino group replaces carbaldehyde at position 2.
  • Stored at 2–8°C due to hygroscopicity .

Compound F : 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-boronic acid

  • Structure : Boronic acid at position 3.
  • Properties : Utilized in Suzuki-Miyaura coupling reactions for bioconjugation (molecular weight: 167.96) .
Parameter Target Compound Compound E Compound F
Functional Group CHO (C2) NH2 (C2) B(OH)2 (C3)
Molecular Formula C₁₂H₁₁N₃O₂S C₆H₉N₃O C₆H₉BN₂O₃
Applications Synthetic intermediate Drug discovery Bioconjugation

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the following key stages:

  • Construction of the pyrazolo[5,1-c]oxazine ring system through cyclization reactions involving pyrazole and oxazine precursors.
  • Introduction of the thiophen-3-yl substituent at the 6-position of the fused ring system.
  • Functionalization at the 2-position to install the aldehyde group.

These steps are often achieved through a combination of condensation, cyclization, and selective substitution reactions under controlled conditions.

Preparation of the Pyrazolo[5,1-c]oxazine Core

The fused pyrazolo-oxazine scaffold is generally synthesized by reacting appropriately substituted pyrazole derivatives with oxazine precursors or by intramolecular cyclization of intermediates bearing both pyrazole and oxazine functionalities. Literature indicates that multi-component domino reactions or stepwise condensation and cyclization under acidic or catalytic conditions are effective methods.

For example, related fused pyrazolo-oxazine compounds have been prepared by:

  • Acid-promoted domino reactions of arylglyoxals with pyrazol-5-amines, leading to fused heterocycles via tandem condensation and cyclization steps. This approach tolerates various substituents, including thiophene rings, and proceeds efficiently under microwave irradiation in solvents such as DMF at elevated temperatures (~120 °C).

  • Stepwise synthesis involving the preparation of intermediates such as tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-triazolo or pyrazolo derivatives, followed by palladium-catalyzed coupling reactions to introduce heteroaryl substituents like thiophene.

Installation of the Aldehyde Group at Position 2

The aldehyde functionality at the 2-position of the pyrazolo-oxazine ring is typically introduced by:

  • Selective oxidation of a corresponding methyl or hydroxymethyl precursor at the 2-position using oxidizing agents such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation.

  • Direct formylation reactions via Vilsmeier–Haack or Reimer–Tiemann type formylation on the pyrazolo-oxazine core, although regioselectivity must be carefully controlled.

  • Alternatively, the aldehyde may be introduced earlier in the synthetic sequence via the use of formylated starting materials or intermediates.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation & Cyclization Pyrazol-5-amine + arylglyoxal, p-TsOH, DMF, microwave, 120 °C Formation of fused pyrazolo-oxazine core with thiophene substituent
2 Halogenation NBS or similar halogenating agent Introduction of halogen at 6-position for coupling
3 Cross-Coupling Thiophene-3-boronic acid, CuI, K3PO4, diamine ligand, inert atmosphere Attachment of thiophen-3-yl group
4 Oxidation PCC or Dess–Martin periodinane Conversion to aldehyde at 2-position

Detailed Research Findings

  • The domino reaction methodology reported by Zhang et al. (2014) demonstrates that pyrazol-5-amines react efficiently with arylglyoxals under p-toluenesulfonic acid catalysis in DMF with microwave irradiation, yielding fused heterocycles with good to excellent yields (65–79%). Thiophene-substituted pyrazol-5-amines were successfully incorporated, indicating the method’s applicability to thiophene-containing compounds.

  • Patent WO2018011163A1 describes multi-step syntheses of related 6,7-dihydro-4H-pyrazolo derivatives involving halogenated intermediates and copper-catalyzed coupling reactions to introduce heteroaryl groups such as thiophene. The processes involve mild conditions, typically stirring at 20 °C for 1 hour followed by aqueous workup, yielding white solids with high purity.

  • Oxazine ring formation is achieved via intramolecular cyclizations of intermediates bearing amino and hydroxyl groups, often facilitated by acid catalysis or heating, ensuring regioselective ring closure to the desired fused system.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield/Notes References
Pyrazolo-oxazine core formation Domino acid-catalyzed condensation Pyrazol-5-amine, arylglyoxal, p-TsOH, DMF, microwave (120 °C) 65–79% yield, tolerates thiophene substituent
Halogenation at 6-position Electrophilic halogenation NBS or similar halogenating agent Prepares for cross-coupling
Thiophen-3-yl substitution Copper(I)-catalyzed cross-coupling Thiophene-3-boronic acid, CuI, K3PO4, ligand Efficient substitution at 20 °C
Aldehyde installation at 2-position Oxidation or formylation PCC, Dess–Martin periodinane, or Vilsmeier–Haack reagents Selective oxidation/formylation General synthetic knowledge

Q & A

Q. Advanced

  • X-ray crystallography : Identifies dominant tautomeric forms in solid state.
  • Variable-temperature NMR : Detects equilibrium shifts between enol and keto forms.
  • UV-Vis spectroscopy : Monitors tautomer-specific absorbance bands (e.g., 280 nm for enol, 320 nm for keto) .

How are biological activities of such compounds evaluated in vitro?

Q. Basic

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases, oxidases).
  • Cell viability assays : Use MTT or resazurin to assess cytotoxicity in cancer lines .

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) to receptors.
  • Fluorescence polarization : Detects competitive displacement of labeled ligands .

What strategies mitigate low solubility in pharmacological studies?

Q. Basic

  • Salt formation : Hydrochloride or sodium salts improve aqueous solubility.
  • Co-solvents : Use DMSO/PBS mixtures for in vitro assays .

Q. Advanced

  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for controlled release .

How are reaction intermediates characterized during synthesis?

Q. Basic

  • LC-MS : Tracks intermediate formation and purity.
  • Melting point analysis : Validates crystalline intermediates .

Q. Advanced

  • In situ FT-IR : Monitors real-time reaction progress (e.g., aldehyde formation).
  • Cryogenic X-ray : Captures transient intermediates in reactive pathways .

What structural analogs show promise for SAR studies?

Q. Basic

  • Pyrazolo[3,4-b]pyridines : Differ in nitrogen positioning, altering electronic properties.
  • Thieno[3,2-e]triazolopyrimidines : Replace oxazine with triazole for enhanced metabolic stability .

Q. Advanced

  • Hybrid scaffolds : Fusion with benzoxazole or indole cores diversifies binding modes.
  • Isosteric replacements : Substitute thiophene with furan to modulate steric effects .

How are contradictions in synthetic yield data resolved?

Q. Advanced

  • Design of Experiments (DoE) : Identifies critical variables (e.g., catalyst loading, temperature) via factorial analysis.
  • Scale-up studies : Compare batch vs. continuous flow reactors to isolate yield-limiting steps.
  • Statistical validation : Use ANOVA to assess reproducibility across labs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 2
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

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